Bis-PEG7-t-butyl ester

PROTAC Linker Molecular Weight Optimization Physicochemical Properties

Bis-PEG7-t-butyl ester (Di-tert-butyl 4,7,10,13,16,19,22-heptaoxapentacosanedioate) is a homobifunctional polyethylene glycol (PEG) derivative featuring two terminal tert-butyl ester protecting groups linked by a PEG7 spacer. This compound belongs to the COOtBu-PEGn-COOtBu family and is widely employed as a PROTAC (Proteolysis Targeting Chimera) linker in targeted protein degradation research.

Molecular Formula C26H50O11
Molecular Weight 538.7 g/mol
CAS No. 439114-17-7
Cat. No. B3137697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG7-t-butyl ester
CAS439114-17-7
Molecular FormulaC26H50O11
Molecular Weight538.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
InChIInChI=1S/C26H50O11/c1-25(2,3)36-23(27)7-9-29-11-13-31-15-17-33-19-21-35-22-20-34-18-16-32-14-12-30-10-8-24(28)37-26(4,5)6/h7-22H2,1-6H3
InChIKeyRPKGEWXJAQIRCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-PEG7-t-butyl ester: Homobifunctional PEG7 Linker


Bis-PEG7-t-butyl ester (Di-tert-butyl 4,7,10,13,16,19,22-heptaoxapentacosanedioate) is a homobifunctional polyethylene glycol (PEG) derivative featuring two terminal tert-butyl ester protecting groups linked by a PEG7 spacer [1]. This compound belongs to the COOtBu-PEGn-COOtBu family and is widely employed as a PROTAC (Proteolysis Targeting Chimera) linker in targeted protein degradation research . Its molecular formula is C26H50O11, with a molecular weight of 538.7 g/mol [1]. The compound is characterized by high hydrophilicity (computed XLogP3-AA = 0.8), zero hydrogen bond donors, and 28 rotatable bonds, which confer significant conformational flexibility [1]. Commercially available purities are typically ≥95%, and the compound is supplied as a pale yellow or colorless oily liquid requiring storage at 2-8°C .

Linker Type
Defined-length homobifunctional PEG7 spacer for PROTAC design
Protecting Group
Orthogonal t-butyl ester suited for mild acidic deprotection
Application Context
Supports stepwise conjugation in ternary complex research

Bis-PEG7-t-butyl ester Substitution Risks


In PROTAC development, the length of the PEG linker is not a trivial variable; it directly governs the spatial distance and relative orientation between the target protein and the E3 ligase, thereby dictating the efficiency of ternary complex formation and subsequent ubiquitination [1]. Empirical structure-activity relationship (SAR) studies across multiple PROTAC systems demonstrate that even incremental changes in PEG chain length can produce orders-of-magnitude differences in degradation potency (DC50) and maximal degradation (Dmax) [2]. Systematic screening of PEG homologues is a foundational step in any PROTAC optimization campaign, and substituting Bis-PEG7-t-butyl ester with a shorter (e.g., PEG4) or longer (e.g., PEG9) analog without re-evaluating the SAR can lead to complete loss of activity or unintended off-target effects [1]. The specific 7-unit PEG spacer in Bis-PEG7-t-butyl ester offers a distinct conformational profile that cannot be predicted by simply interpolating between PEG6 and PEG8 linkers, necessitating its empirical evaluation as a discrete chemical entity.

Linker Length Mismatch
PEG6 or PEG8 analogs may shift ternary complex formation and degradation efficiency, making direct substitution unreliable without re-optimization.
Protecting Group Mismatch
Methyl or ethyl ester analogs lack orthogonal deprotection under mild acidic conditions, which can complicate multi-step synthetic routes and reduce chemoselectivity.

Bis-PEG7-t-butyl ester: Evidence vs. PEG6/PEG8 Analogs


Vendor Mislabeling of PEG6 as PEG7

Bis-PEG7-t-butyl ester possesses a molecular weight of 538.7 g/mol, which is intermediate between the more compact Bis-PEG4-t-butyl ester (406.5 g/mol) and the bulkier Bis-PEG9-t-butyl ester (626.8 g/mol) . This MW places it within the optimal range for maintaining aqueous solubility while minimizing the risk of exceeding permeability thresholds in cellular assays [1]. The computed XLogP3-AA value of 0.8 indicates balanced hydrophilicity, contrasting with the lower MW but similar polarity of shorter PEG analogs [2].

Identity Verification
Head-to-head
MW 538.7 (C₂₆H₅₀O₁₁) vs. mislabeled 494.62 (C₂₄H₄₆O₁₀)
Ensures correct PEG7 linker procurement
Verify formula C₂₆H₅₀O₁₁ to avoid PEG6 mislabeling
PROTAC Linker Molecular Weight Optimization Physicochemical Properties

Linker Length and Conformational Reach

The PEG7 chain in Bis-PEG7-t-butyl ester contains 28 rotatable bonds, a significant increase over Bis-PEG4-t-butyl ester (estimated ~20 rotatable bonds) and Bis-PEG6-t-butyl ester (estimated ~24 rotatable bonds) [1]. This increased flexibility allows the linker to sample a wider conformational space, which can be critical for achieving the precise geometric alignment required for productive E3 ligase-target protein ubiquitination [2]. While longer PEG linkers (e.g., PEG9 with ~34 rotatable bonds) offer even greater flexibility, they may introduce excessive entropic penalties that reduce ternary complex stability [2].

Linker Atom Count
Class-level
28 atoms (PEG7) vs. 22 (PEG6) / 34 (PEG8)
May influence degradation potency context
Reported SAR: atom count alters DC₅₀
Conformational Flexibility PROTAC Ternary Complex Formation Linker SAR

Orthogonal tert-Butyl Ester Deprotection

Both Bis-PEG7-t-butyl ester and its shorter/longer homologs (e.g., PEG4, PEG6, PEG9) feature identical terminal t-butyl ester protecting groups that can be selectively removed under mild acidic conditions (e.g., TFA in DCM) without cleaving the PEG ether backbone . This orthogonal deprotection strategy is essential for sequential conjugation of the E3 ligase ligand and the target protein warhead in PROTAC assembly . The chemical equivalence of the protecting groups across the series means that the choice of PEG length is the primary differentiating factor for procurement decisions.

Deprotection Method
Class-level
85% H₃PO₄, rt, selective for t-butyl ester
Supports orthogonal synthesis workflow
Chemoselectivity reported >95% vs. methyl ester
Orthogonal Protection PROTAC Synthesis t-Butyl Ester Deprotection

Physicochemical Property Differentiation

PEG4, PEG6, and PEG8 linkers have been empirically established as 'gold standards' in PROTAC design due to their ability to balance solubility, reach, and conformational entropy across diverse target-ligase pairs [1]. Bis-PEG7-t-butyl ester, with its 7-unit PEG chain, falls directly between the PEG6 and PEG8 benchmarks. In SAR studies, the degradation activity (DC50) can vary by more than 10-fold when comparing PEG6 and PEG8 linkers for the same PROTAC construct [2]. This steep SAR landscape suggests that PEG7 may represent an optimal length for systems where PEG6 is too short and PEG8 is too long, offering a distinct conformational profile that warrants empirical evaluation.

Hydrophilicity
Cross-study
XLogP 0.8 (computed)
Intermediate hydrophilicity for solubility-permeability balance
PEG6 XLogP 1.1; PEG8 ~0.5 (estimated)
PROTAC Linker Optimization Structure-Activity Relationship PEG Linker SAR

Bis-PEG7-t-butyl ester: PROTAC & Bioconjugate Applications


Linker Length Optimization with PEG7 Spacer

Bis-PEG7-t-butyl ester is ideally suited for generating PROTAC libraries that systematically explore linker length SAR. Its intermediate molecular weight (538.7 Da) and 28 rotatable bonds position it between the widely used PEG6 and PEG8 linkers, enabling researchers to probe a distinct conformational space that may be optimal for specific target-ligase pairs . The acid-labile t-butyl esters allow for sequential conjugation of E3 ligase ligands and target warheads using standard orthogonal protection/deprotection workflows .

Orthogonal t-Butyl Ester in Solid-Phase Synthesis

The PEG7 spacer in Bis-PEG7-t-butyl ester provides a hydrophilic, non-immunogenic tether that enhances aqueous solubility of conjugated hydrophobic payloads while maintaining sufficient flexibility for efficient target engagement . Its computed XLogP3-AA of 0.8 indicates favorable partitioning behavior for biological applications, and the 7-unit PEG chain offers a longer reach than PEG4/6 without the potential entropic penalties associated with longer PEG9/11 linkers . After deprotection, the resulting bis-carboxylic acid can be directly conjugated to amine-containing biomolecules or surfaces via standard carbodiimide chemistry .

Quality-Controlled Linker Procurement

When initial screening with PEG4, PEG6, and PEG8 linkers reveals a 'sweet spot' between 6 and 8 ethylene glycol units, Bis-PEG7-t-butyl ester serves as the logical next step for lead optimization . The compound is commercially available in high purity (≥95%) from multiple vendors, with batch-to-batch consistency suitable for scaling from milligram SAR arrays to multi-gram tox lots without redesigning the synthetic route .

Hydrophilicity Balance for Cellular Permeability

The symmetrical, homobifunctional nature of Bis-PEG7-t-butyl ester makes it valuable for constructing PEG-based hydrogels, surface coatings, and nanoparticle functionalization where a defined 7-unit PEG spacer is required . The t-butyl protecting groups prevent unwanted side reactions during multi-step synthetic sequences and can be removed quantitatively to reveal the reactive carboxylic acid termini .

Application
Selection Property
Validation Focus
PROTAC Linker Length SAR Studies
PEG7 28-atom spacer context
Ternary complex formation and degradation endpoint review
Sequential Deprotection Strategies
Acid-labile t-butyl ester group
Orthogonality and chemoselectivity review
Linker Procurement for Reproducible SAR
Verified MW 538.7 and formula C₂₆H₅₀O₁₁
Batch-to-batch identity verification
Cellular PROTAC Permeability Studies
Intermediate XLogP 0.8 hydrophilicity
Solubility and passive diffusion assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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